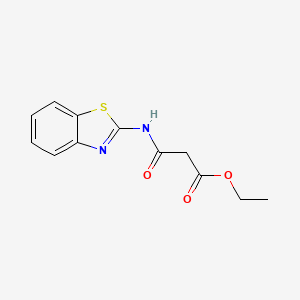

ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-2-17-11(16)7-10(15)14-12-13-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCMBFZXLYWPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate typically involves the condensation of 2-aminobenzenethiol with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

Chemistry

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate serves as an important intermediate in the synthesis of other benzothiazole derivatives. These derivatives are often explored for their potential biological activities, making this compound a valuable building block in medicinal chemistry.

Biology

The compound has been evaluated for its antimicrobial and antifungal properties. Studies have shown that it exhibits significant activity against a range of bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents. For example, research demonstrated its effectiveness against Staphylococcus aureus and Candida albicans .

Medicine

Recent studies indicate that this compound may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of cancer cells and induce apoptosis in specific cancer cell lines. The mechanism is believed to involve the activation of caspases and the disruption of key signaling pathways related to cell growth .

Industrial Applications

Benzothiazole derivatives, including this compound, are utilized in various industrial applications such as:

- Dyes : Used in the production of vibrant dyes for textiles.

- Rubber Accelerators : Employed in the rubber industry to enhance the curing process.

- Corrosion Inhibitors : Applied in coatings to protect metal surfaces from corrosion .

Case Study 1: Antimicrobial Activity

A study conducted on this compound revealed its effectiveness against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results compared to conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 2: Anticancer Properties

In a laboratory setting, researchers investigated the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values calculated for various concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 70 |

| 25 | 50 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogs with Benzothiazole/Benzisothiazole Moieties

Compounds sharing the benzothiazole or benzisothiazole core exhibit variations in substituents and biological activity:

Key Observations :

Substituted Phenyl 3-Oxopropanoate Esters

Ethyl 3-oxopropanoate esters with aryl substituents demonstrate diverse functionalization:

Key Observations :

- Fluorinated derivatives (e.g., ) exhibit higher similarity scores (0.87–0.88) to the target compound, suggesting shared reactivity or pharmacophore compatibility.

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety that is known for its diverse biological properties. The compound can be synthesized through various methods, including:

- Condensation Reactions : Typically involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate under acidic conditions.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time, making it suitable for large-scale production.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit promising anticancer activities. For instance, in vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8j | U937 | 5.2 | Procaspase-3 activation |

| 8k | MCF-7 | 6.6 | Procaspase-3 activation |

These findings suggest that the presence of the benzothiazole ring is crucial for enhancing anticancer activity and selectivity against specific cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival.

- Induction of Apoptosis : By activating procaspase-3, it promotes apoptosis in cancer cells, thereby reducing tumor growth .

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

- Study on Anticancer Activity : A series of benzothiazole derivatives were evaluated for their anticancer properties against U937 and MCF-7 cell lines. Compounds showed IC50 values indicating potent activity and selectivity .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of benzothiazole derivatives against a range of pathogens, demonstrating significant inhibitory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate?

- Methodology :

- Condensation : React ethyl acetoacetate with 2-aminobenzothiazole under basic conditions (e.g., NaH or K₂CO₃ in DMF/DMSO at 60–80°C). Monitor reaction progress via TLC .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yields typically range from 50–77% depending on substituents .

- Key Parameters :

- Solvent polarity and base strength influence reaction efficiency. Aprotic solvents minimize side reactions like hydrolysis .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify the ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂), ketone (δ ~170–180 ppm in ¹³C), and benzothiazole NH/aromatic protons (δ ~7–8 ppm) .

- IR : Confirm the carbonyl stretch (C=O at ~1700 cm⁻¹) and NH stretch (~3200 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Store at 2–8°C in inert atmospheres (argon) to prevent oxidation. Avoid prolonged exposure to light or moisture, which may degrade the ester or benzothiazole moieties .

- Solubility: Stable in DMSO or DMF for biological assays; avoid aqueous buffers with extreme pH .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism and tautomeric behavior of this compound?

- Computational Strategy :

- Reaction Path Search : Apply density functional theory (DFT) to model condensation steps, identifying transition states and energy barriers .

- Tautomerism Analysis : Use molecular dynamics (MD) simulations to study keto-enol tautomerism in solution, explaining discrepancies in NMR data .

- Validation : Compare computational results with experimental X-ray crystallography data (e.g., bond lengths and angles) .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- In Vitro Assays :

- Antimicrobial Activity : Perform broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays (IC₅₀ determination) .

- Target Interaction Studies :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins .

Q. How can researchers resolve contradictions in spectroscopic data, such as NH proton absence in NMR?

- Root Cause Analysis :

- Tautomerism : The NH proton may exchange rapidly in solution, leading to signal broadening. Confirm via variable-temperature NMR or deuterated solvents .

- X-ray Validation : Compare solution-phase NMR with solid-state X-ray structures to identify tautomeric states .

- Alternative Techniques :

- Use ¹⁵N NMR or heteronuclear correlation (HMBC) to detect NH groups indirectly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.